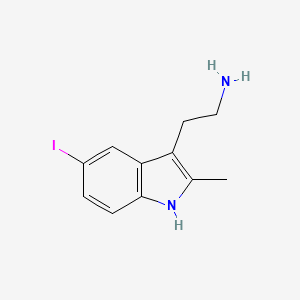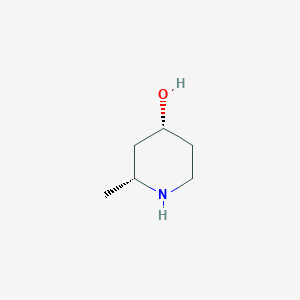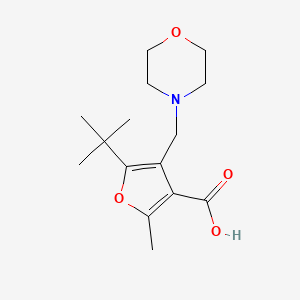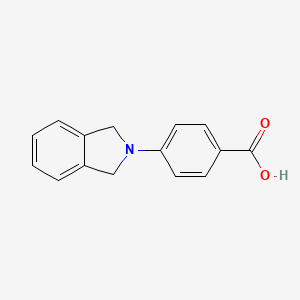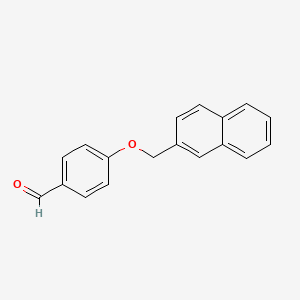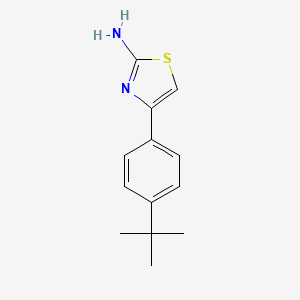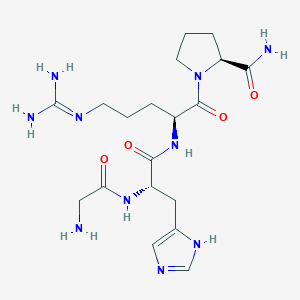
H-Gly-His-Arg-Pro-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Gly-His-Arg-Pro-NH2 is a complex organic molecule It is characterized by the presence of multiple functional groups, including amino, imidazole, and carboxamide groups
作用机制
Target of Action
H-Gly-His-Arg-Pro-NH2 is a biologically active polypeptide . The primary targets of this compound are yet to be identified.
Mode of Action
It is known to be biologically active and can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .
Biochemical Pathways
Peptide screening, the process by which this compound is identified, can be used for protein interaction, functional analysis, epitope screening, especially in the field of drug research and development .
Result of Action
As a biologically active polypeptide, it likely interacts with various cellular components, but the specific effects of these interactions are yet to be determined .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-His-Arg-Pro-NH2 typically involves multiple steps. The process begins with the protection of the amino groups to prevent unwanted reactions. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The final deprotection step yields the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and automation of the synthesis process.
化学反应分析
Types of Reactions
H-Gly-His-Arg-Pro-NH2: can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction of the carboxamide group may produce primary amines.
科学研究应用
H-Gly-His-Arg-Pro-NH2: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- (2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of H-Gly-His-Arg-Pro-NH2 lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25)/t12-,13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSGCULYCDLRM-IHRRRGAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
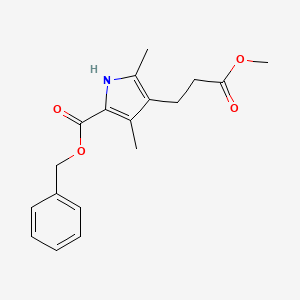
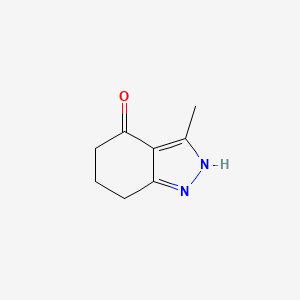

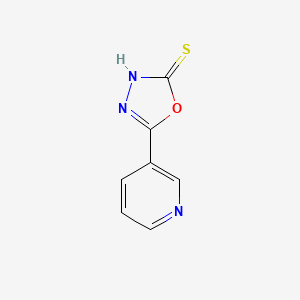
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)
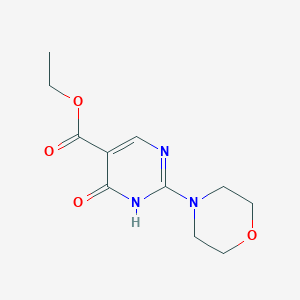
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)

